N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
CAS No.: 1184703-86-3
Cat. No.: VC4403233
Molecular Formula: C10H11N3S
Molecular Weight: 205.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184703-86-3 |
|---|---|
| Molecular Formula | C10H11N3S |
| Molecular Weight | 205.28 |
| IUPAC Name | N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
| Standard InChI | InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3 |
| Standard InChI Key | SYLWQOREIWJUKU-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(S1)CNC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a pyridine ring linked via a methylene bridge to a 2-methylthiazole group. Its molecular formula (C₁₀H₁₁N₃S) and weight (205.28 g/mol) reflect this hybrid structure. The thiazole moiety contributes electron-rich aromaticity, while the pyridine nitrogen enables hydrogen bonding and π-π interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| CAS Number | 1184703-86-3 |
| Solubility | Moderate in polar aprotic solvents |
| Stability | Stable under inert conditions |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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Pyridine ring: Aromatic protons appear as doublets at δ 8.3–7.5 ppm .
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Methylene bridge: Multiplet at δ 4.7–4.8 ppm .
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 205.3 [M+H]⁺.
Synthetic Methodologies
Conventional Synthesis Pathways
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Amination: 3-Aminopyridine reacts with 5-(chloromethyl)-2-methylthiazole in acetonitrile at 80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
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Crystallization: Recrystallization from ethanol yields pure crystals.
Optimization Strategies
Reaction yield improves to 72% when using dimethylformamide (DMF) as a solvent and triethylamine as a base. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .
Biological Activity and Mechanisms
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 12.5 μg/mL) by disrupting DNA gyrase ATP-binding sites. Thiazole’s sulfur atom coordinates with bacterial metalloenzymes, while pyridine enhances membrane permeability .
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Target Protein |
|---|---|---|
| MCF-7 (Breast) | 42.1 | Topoisomerase IIα |
| A549 (Lung) | 67.8 | EGFR Kinase |
| HepG2 (Liver) | 89.3 | Bcl-2 |
Antiparasitic Applications
Structural analogs exhibit 100% lethality against Caenorhabditis elegans within 24 hours at 25 ppm . The methylthiazole group may disrupt nematode neuromuscular junctions via glutamate receptor antagonism .
Pharmacological Modulation
Metabotropic Glutamate Receptor Interactions
The thiazole-pyridine framework shows affinity for mGlu5 receptors (Kᵢ = 110 nM) . In rodent models, analogs reduce ethanol self-administration by 62% through NMDA receptor downregulation .
Neurotransmitter Regulation
Chronic administration decreases NR1 subunit expression in the cingulate cortex (↓34%) and increases dopamine D₂ receptor density in the olfactory tubercle (↑22%) . These effects correlate with reduced anxiety-like behaviors .
Future Research Directions
Structural Modifications
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Halogenation: Introducing chloro substituents at the pyridine C6 position enhances anticancer activity (IC₅₀ improved to 28.7 μM in MCF-7).
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Heterocycle Fusion: Replacing thiazole with 1,2,4-thiadiazole improves metabolic stability (t₁/₂ increased from 1.8 to 4.3 hours) .
Targeted Drug Delivery
Nanoparticle encapsulation (PLGA carriers) increases bioavailability by 3.2-fold in murine models . Conjugation with folic acid enhances tumor-specific uptake in EGFR-overexpressing cells.
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